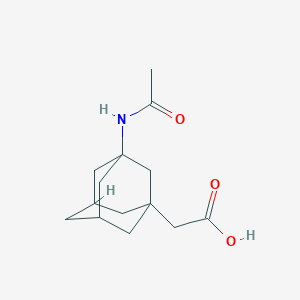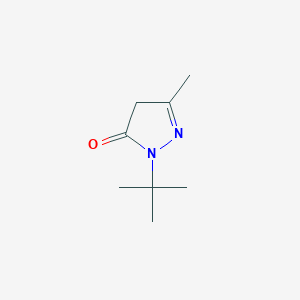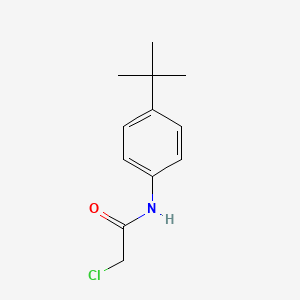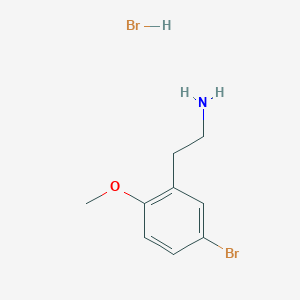
1-乙酰氨基金刚烷-3-基乙酸
描述
2-(3-Acetamidoadamantan-1-yl)acetic acid is a derivative of adamantane, a compound known for its rigid, diamond-like structure. This compound is characterized by the presence of an acetamido group attached to the adamantane core, which is further linked to an acetic acid moiety. The unique structure of 2-(3-Acetamidoadamantan-1-yl)acetic acid imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of research.
科学研究应用
2-(3-Acetamidoadamantan-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamidoadamantan-1-yl)acetic acid typically involves the acylation of adamantane derivatives. One common method includes the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid using trifluoroacetic anhydride (TFAA) and trifluoromethanesulfonic acid (TfOH) as catalysts . The reaction proceeds through the formation of an intermediate mixed anhydride, which upon further treatment with benzylamine or water, yields the desired product .
Industrial Production Methods
Industrial production of 2-(3-Acetamidoadamantan-1-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions
2-(3-Acetamidoadamantan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted adamantane derivatives.
作用机制
The mechanism of action of 2-(3-Acetamidoadamantan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the adamantane core provides a rigid framework that can enhance the binding affinity and specificity of the compound towards its targets .
相似化合物的比较
Similar Compounds
- 2-(3-Hydroxyadamantan-1-yl)acetic acid
- 2-(3-Chloroadamantan-1-yl)acetic acid
- 1-(Acetylamino)-3-adamantylacetic acid
Uniqueness
2-(3-Acetamidoadamantan-1-yl)acetic acid stands out due to its unique combination of an acetamido group and an adamantane core. This structure imparts it with distinct chemical reactivity and biological activity compared to other adamantane derivatives. The presence of the acetamido group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
属性
IUPAC Name |
2-(3-acetamido-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-9(16)15-14-5-10-2-11(6-14)4-13(3-10,8-14)7-12(17)18/h10-11H,2-8H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQQQEFRSGVMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384377 | |
| Record name | (3-Acetamidotricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75667-93-5 | |
| Record name | (3-Acetamidotricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)







